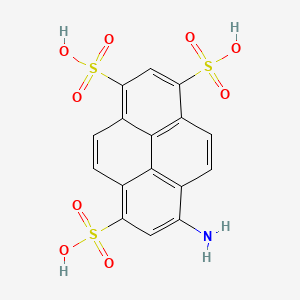
Elsholtzidiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elsholtzidiol is an organic compound with the molecular formula C10H16O3. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a butane-2,3-diol moiety. It is a natural product found in Elsholtzia densa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elsholtzidiol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylfuran-2-carbaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of 3-methylfuran-2-carbaldehyde in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Elsholtzidiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methylfuran-2-carboxylic acid.
Reduction: Formation of 3-methyl-1-(3-methylfuran-2-yl)butane-2-ol.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
Elsholtzidiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of Elsholtzidiol involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the diol moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,3-butanediol
- 3-Methyl-2,3-butanediol
- 3-Methyl-1,2-butanediol
Uniqueness
Elsholtzidiol is unique due to the presence of both a furan ring and a butane-2,3-diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
28666-20-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)butane-2,3-diol |
InChI |
InChI=1S/C10H16O3/c1-7-4-5-13-8(7)6-9(11)10(2,3)12/h4-5,9,11-12H,6H2,1-3H3 |
InChI Key |
GVWLWKOBGSTYTA-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)CC(C(C)(C)O)O |
Canonical SMILES |
CC1=C(OC=C1)CC(C(C)(C)O)O |
Synonyms |
elsholtzidiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)
![8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B1230539.png)


![2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate](/img/structure/B1230545.png)
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)

![5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B1230550.png)

![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)
